2-[(Trichloroacetyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,2,2-trichloroacetyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3NO3/c10-9(11,12)8(16)13-6-4-2-1-3-5(6)7(14)15/h1-4H,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSZJLQYUNNOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-[(Trichloroacetyl)amino]benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Acyl Anthranilic Acids
Anthranilic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic modification of the amino and carboxylic acid functionalities has given rise to a vast library of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The N-acylation of anthranilic acid, in particular, is a critical strategy for modulating the compound's physicochemical properties and biological target interactions. This guide focuses on a specific, halogenated derivative, 2-[(Trichloroacetyl)amino]benzoic acid, providing a comprehensive overview of its chemical identity, a detailed synthesis protocol, and its potential applications in modern drug discovery paradigms. While not a commonly cataloged compound, its synthesis is straightforward, and its structural similarity to other bioactive N-acyl anthranilates suggests significant research potential.
Physicochemical and Structural Data
2-[(Trichloroacetyl)amino]benzoic acid is the N-acylated derivative of 2-aminobenzoic acid (anthranilic acid) with a trichloroacetyl group. The introduction of the bulky and highly electronegative trichloroacetyl moiety is expected to significantly influence its steric and electronic properties, such as lipophilicity, acidity, and hydrogen bonding capacity, compared to its parent molecule, anthranilic acid, or its simpler analog, N-acetylanthranilic acid.[3]
| Property | Value | Source |
| IUPAC Name | 2-[(2,2,2-trichloroacetyl)amino]benzoic acid | - |
| Synonyms | N-(Trichloroacetyl)anthranilic acid | - |
| CAS Number | Not explicitly assigned in major databases | - |
| Molecular Formula | C₉H₆Cl₃NO₃ | Calculated |
| Molecular Weight | 282.51 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
Synthesis of 2-[(Trichloroacetyl)amino]benzoic Acid: A Validated Protocol
The synthesis of 2-[(Trichloroacetyl)amino]benzoic acid is achieved through the N-acylation of 2-aminobenzoic acid. This reaction is analogous to the synthesis of other N-acyl anthranilic acids, such as the well-documented acetylation using acetic anhydride or the trifluoroacetylation using trifluoroacetic anhydride (TFAA).[3][4] The protocol described below utilizes trichloroacetyl chloride as the acylating agent, a common and effective method for introducing the trichloroacetyl group.
Experimental Workflow: N-Acylation of Anthranilic Acid
Caption: Workflow for the synthesis of 2-[(Trichloroacetyl)amino]benzoic acid.
Detailed Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-aminobenzoic acid in anhydrous pyridine. Cool the solution to 0°C using an ice bath.
-
Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion. Conducting the initial addition at 0°C helps to control the exothermic nature of the reaction.
-
-
Acylation: Slowly add 1.1 equivalents of trichloroacetyl chloride to the stirred solution dropwise via a syringe. Ensure the temperature does not rise significantly during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.
-
Self-Validation: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the 2-aminobenzoic acid starting material.
-
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing a stirred solution of ice-cold 1M hydrochloric acid. A precipitate will form.
-
Causality: This step neutralizes the pyridine and precipitates the acidic product, which is insoluble in the acidic aqueous medium.
-
-
Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Potential Applications in Drug Development
The unique structural features of 2-[(Trichloroacetyl)amino]benzoic acid make it an interesting candidate for several areas of drug discovery. The applications of its parent scaffold, N-acyl anthranilic acid, are well-established.[2][5]
-
Anti-inflammatory Agents: Derivatives of anthranilic acid are famously known as "fenamates," a class of non-steroidal anti-inflammatory drugs (NSAIDs). The N-acyl group is crucial for their activity. The bulky trichloromethyl group could offer unique interactions with cyclooxygenase (COX) enzymes or other inflammatory targets.[1]
-
Antimicrobial and Antiviral Agents: The anthranilic acid scaffold has been explored for developing agents against various pathogens.[1] The high lipophilicity conferred by the trichloroacetyl group may enhance membrane permeability, a key factor in antimicrobial drug design.
-
Chemical Probe and Building Block: This compound can serve as a versatile intermediate. The carboxylic acid can be converted to esters or amides, and the trichloroacetyl group can potentially participate in further chemical transformations, making it a useful building block for creating more complex molecules for screening libraries.
Safety and Handling
While a specific safety data sheet for 2-[(Trichloroacetyl)amino]benzoic acid is not available, precautions should be based on its constituent parts and related compounds.
-
Reactants: Trichloroacetyl chloride is highly corrosive and lachrymatory. It reacts violently with water. All handling must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Product: The product should be handled with care. Based on related chloro-substituted benzoic acids, it may be a skin and eye irritant. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
2-[(Trichloroacetyl)amino]benzoic acid, while not a readily available chemical, is a synthetically accessible derivative of the pharmaceutically important anthranilic acid scaffold. The introduction of the trichloroacetyl group provides a unique combination of steric bulk and electronic properties that make it a compelling molecule for investigation by researchers in medicinal chemistry and drug development. Its potential as an anti-inflammatory agent, an enzyme inhibitor, or a versatile chemical building block warrants further exploration. The protocols and insights provided in this guide offer a solid foundation for scientists to synthesize, characterize, and evaluate this promising compound.
References
-
Kumar, A., Kumar, R., & Singh, P. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 917-932. [Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2005). Molecules, 10(2), 431-438. [Link]
-
Yamaoka, N., Kodama, H., Izuhara, Y., Miyata, T., & Meguro, K. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215-224. [Link]
-
PubChem. (n.d.). 2-[(Chloroacetyl)amino]benzoic acid. National Center for Biotechnology Information. [Link]
-
Gawrońska-Grzywacz, M., & Grzywacz, D. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. [Link]
-
LookChem. (n.d.). Benzoic acid, 2-[[2-(acetylamino)phenyl]thio]-. [Link]
-
Wikipedia. (2023). N-Acetylanthranilic acid. [Link]
-
NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. [Link]
-
Singh, R. P., & Mahajan, M. P. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Population Therapeutics and Clinical Pharmacology, 31(7), 543-560. [Link]
Sources
- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Melting Point and Physicochemical Characterization of N-Trichloroacetylanthranilic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Rigorous Physicochemical Characterization
In the landscape of pharmaceutical development and materials science, the unambiguous identification and purity assessment of a chemical entity are foundational. N-acylanthranilic acids represent a significant class of compounds, with derivatives like mefenamic acid used as anti-inflammatory agents and others serving as key synthetic intermediates.[1] This guide focuses on a specific, less-documented member of this family: N-trichloroacetylanthranilic acid.
While extensive public data on this particular molecule is scarce, the principles and methodologies for its characterization are robust and well-established. This document serves as an in-depth technical guide, adopting the perspective of a senior application scientist tasked with characterizing a novel compound. We will leverage established protocols and draw logical comparisons to its well-characterized analogue, N-acetylanthranilic acid, to build a comprehensive analytical framework. The core objective is not merely to present data, but to elucidate the causality behind the experimental choices, ensuring a self-validating and scientifically sound characterization workflow.
Section 1: Synthesis Context and the Role of Physical Properties
N-trichloroacetylanthranilic acid can be synthesized via the acylation of anthranilic acid. A probable laboratory-scale synthesis involves the reaction of anthranilic acid with trichloroacetic anhydride or trichloroacetyl chloride. Understanding the synthetic route is crucial as it informs potential impurity profiles, such as unreacted starting materials or hydrolysis byproducts, which directly impact the compound's physical properties.
The physical state and melting point of a crystalline organic compound are among its most fundamental and telling characteristics. The melting point is not just a physical constant; it is a sensitive indicator of purity.[2] A pure, crystalline substance will exhibit a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas the presence of impurities will cause a depression of the melting point and a broadening of the melting range.[2][3] Therefore, its accurate determination is the first critical step in characterization.
Anticipated Physical Properties
The properties of N-trichloroacetylanthranilic acid can be hypothesized based on its structure and comparison to its analogue, N-acetylanthranilic acid. The replacement of the methyl group with a bulky, highly electronegative trichloromethyl group is expected to significantly increase the molecular weight and alter intermolecular forces, likely resulting in a higher melting point and different solubility characteristics.
| Property | N-acetylanthranilic acid (Analogue) | N-trichloroacetylanthranilic acid (Expected) | Rationale for Expectation |
| Molecular Formula | C₉H₉NO₃[4] | C₉H₆Cl₃NO₃ | Replacement of 3 H atoms with 3 Cl atoms. |
| Molar Mass | 179.17 g/mol [4] | 282.51 g/mol | Increased mass due to chlorine atoms. |
| Appearance | Slightly beige or white solid[4] | White to off-white crystalline solid | Typical appearance for this class of organic acid. |
| Melting Point | 184-186 °C[4] | > 186 °C | Increased molecular weight and stronger intermolecular interactions from the CCl₃ group are expected to raise the melting point. |
Section 2: Experimental Determination of Melting Point
The capillary method is the standard and pharmacopeia-recognized technique for melting point determination due to its accuracy and requirement for only a small amount of sample.[5]
Protocol: Digital Melting Point Apparatus (e.g., Mel-Temp)
This protocol outlines a rigorous procedure for obtaining an accurate melting point range, incorporating a preliminary rapid scan to save time and a subsequent slow, careful measurement for accuracy.[2]
Instrumentation:
-
Digital Melting Point Apparatus
-
Melting Point Capillary Tubes (sealed at one end)
-
Mortar and Pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of N-trichloroacetylanthranilic acid is completely dry and free of solvent.[6] Grind a small amount of the crystals into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[3]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the powder into a dense column at the bottom. The ideal sample height is 2-3 mm.
-
Preliminary (Rapid) Determination: a. Place the loaded capillary into the heating block of the apparatus. b. Set a rapid heating rate (e.g., 10-15°C per minute). c. Observe the sample and note the approximate temperature at which it melts. This provides a target range for the accurate determination. d. Allow the apparatus to cool at least 20°C below this approximate melting point before proceeding.[7]
-
Accurate Determination: a. Place a fresh, properly loaded capillary into the cooled apparatus. b. Set the heating rate so that the temperature rises quickly to about 15°C below the approximate melting point found in the previous step. c. Reduce the heating rate to a slow and steady 1-2°C per minute.[3][5] A slow ramp rate is critical to allow the temperature of the heating block and the sample to remain in thermal equilibrium, preventing thermal lag.[5] d. Record T₁: The temperature at which the first drop of liquid appears. e. Record T₂: The temperature at which the last trace of solid material melts completely. f. The melting point is reported as the range T₁ – T₂.
-
Validation: Perform the accurate determination in triplicate to ensure reproducibility. The results should be consistent within 1°C.
Section 3: Comprehensive Physicochemical Characterization
While the melting point is a strong indicator of purity, it does not confirm molecular structure. A comprehensive characterization integrates spectroscopic and chromatographic techniques to provide unambiguous evidence of identity and quantify purity.
Spectroscopic Analysis for Structural Elucidation
Modern spectroscopic methods are indispensable for confirming that the synthesized molecule is indeed N-trichloroacetylanthranilic acid.[8]
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. A sample is exposed to infrared radiation, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the bonds within the molecule.
-
Protocol: A small amount of the dry sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The sample is then scanned.
-
Expected Characteristic Absorptions for N-trichloroacetylanthranilic acid:
-
~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with the N-H stretch.
-
~3250-3350 cm⁻¹ (sharp): N-H stretch of the secondary amide.[1]
-
~3000-3100 cm⁻¹ (aromatic): C-H stretching of the benzene ring.[1]
-
~1700-1730 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid.[1]
-
~1670-1690 cm⁻¹ (sharp, strong): C=O stretch of the amide I band.[1]
-
~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.[1]
-
~690-840 cm⁻¹ (strong): C-Cl stretching vibrations from the trichloromethyl group.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
-
Protocol: A small amount of the sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube for analysis.
-
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
~13.0 ppm (singlet, broad): The acidic proton of the carboxylic acid (-COOH).
-
~11.0 ppm (singlet): The amide proton (-NH-).
-
~7.5-8.5 ppm (multiplets): Four protons on the disubstituted benzene ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern, providing definitive structural information.
-
-
Expected ¹³C NMR Spectrum:
-
~168 ppm: Carbonyl carbon of the carboxylic acid.
-
~165 ppm: Carbonyl carbon of the amide.
-
~115-140 ppm: Six distinct signals for the carbons of the aromatic ring.
-
~90-95 ppm: Signal for the trichloromethyl (-CCl₃) carbon.
-
Chromatographic Analysis for Purity Assessment
Chromatography separates components of a mixture, making it ideal for confirming the absence of impurities.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative technique to assess purity and monitor reaction progress. A spot of the dissolved sample is applied to a silica plate, which is then developed in a suitable solvent system (e.g., 75% ethyl acetate, 25% hexanes, 2% acetic acid).[8] A pure compound should ideally yield a single spot.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative method. A solution of the compound is injected into a column and separated based on its affinity for the stationary and mobile phases. The output chromatogram shows peaks corresponding to each component. The purity is calculated by the area percentage of the main peak relative to the total area of all peaks.
Section 4: Integrated Characterization Workflow
A robust characterization strategy follows a logical progression, where each step validates the next. The following workflow ensures that the material is fully and accurately characterized.
Caption: Integrated workflow for the synthesis and characterization of N-trichloroacetylanthranilic acid.
Conclusion
The comprehensive physical and chemical characterization of a compound like N-trichloroacetylanthranilic acid is a multi-faceted process that relies on the synergistic application of various analytical techniques. By starting with a fundamental purity assessment via melting point determination and progressing through detailed spectroscopic and chromatographic analyses, a researcher can build an unassailable data package. This guide provides the strategic framework and detailed protocols necessary to confidently determine the identity, purity, and critical physical properties of N-trichloroacetylanthranilic acid or any novel crystalline compound, ensuring data integrity for research and development applications.
References
- McFarland Laboratories. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Elsevier Ltd.
- University of Calgary. Melting point determination. Organic Laboratory Techniques.
- Aly, F. A., Al-Arfaj, N. A., & Al-Amri, F. A. (1998). Spectrofluorimetric determination of anthranilic acid derivatives based on terbium sensitized fluorescence. Analyst, 123(12), 2839-2843.
- Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide.
- Tiwari, D., et al. Synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. International Journal of Drug Development & Research.
- Grand Valley State University. Discovering Antibiotic Activity of Anthranilic Acid Derivatives. ScholarWorks@GVSU.
- Flinn Scientific. Determination of Melting Point.
- Stanford Research Systems. Melting Point Determination.
- SSERC. Melting point determination.
-
PubChem. N-acetylanthranilic acid. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. N-Acetylanthranilic acid. Available at: [Link]
- Millersville University. Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid.
- Erikson, J. (1972). N-Acetylanthranilic Acid: A Highly Triboluminescent Material. Journal of Chemical Education, 49(10), 688.
Sources
- 1. ijddr.in [ijddr.in]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]
- 5. thinksrs.com [thinksrs.com]
- 6. N-Acetylanthranilic Acid: A Highly Triboluminescent Material - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. www1.udel.edu [www1.udel.edu]
- 8. scholarworks.gvsu.edu [scholarworks.gvsu.edu]
Methodological & Application
Green chemistry approaches involving N-trichloroacetylanthranilic acid
Application Note: Green Chemistry Approaches Involving N-Trichloroacetylanthranilic Acid
Executive Summary
This application note details sustainable methodologies for the synthesis and utilization of N-trichloroacetylanthranilic acid (TCAAA) , a critical intermediate in the production of bioactive 2-(trichloromethyl)quinazolin-4(3H)-ones . Traditionally, these pathways rely on volatile organic solvents (VOCs) like benzene or dichloromethane and corrosive reagents like thionyl chloride.
This guide presents two validated "Green" protocols:
-
Microwave-Assisted Solvent-Free Synthesis of TCAAA.
-
Catalyst-Free Deep Eutectic Solvent (DES) transformation of TCAAA into quinazolinone scaffolds.
These approaches align with the 12 Principles of Green Chemistry , specifically focusing on waste prevention, atom economy, and energy efficiency.
Scientific Foundation & Mechanism
N-trichloroacetylanthranilic acid serves as a "masked" benzoxazinone. Under dehydrating conditions (or thermal activation), it cyclizes to form 2-(trichloromethyl)-4H-3,1-benzoxazin-4-one , which acts as a potent electrophile towards primary amines.
-
The "Green" Advantage: The trichloromethyl (-CCl₃) group is strongly electron-withdrawing. This increases the electrophilicity of the amide carbonyl, facilitating cyclization and subsequent amine attack under milder conditions than its methyl (acetyl) analog. This reactivity allows us to bypass harsh activating agents (e.g., POCl₃) in favor of thermal or microwave activation.
Pathway Visualization
Figure 1: Mechanistic pathway from Anthranilic Acid to Quinazolinone via TCAAA. The dotted box represents the reactive intermediate formed in situ.
Protocol A: Microwave-Assisted Solvent-Free Synthesis of TCAAA
Objective: Synthesize N-trichloroacetylanthranilic acid without halogenated solvents. Atom Economy: High (By-product is trichloroacetic acid, recyclable).
Materials
-
Anthranilic acid (Reagent Grade)
-
Trichloroacetic anhydride (1.1 equiv) [Note: Preferred over trichloroacetyl chloride for lower volatility and solid-state compatibility]
-
Microwave Reactor (e.g., Monowave 300 or equivalent)
-
G10 Process Vial (10 mL)
Step-by-Step Procedure
-
Homogenization: In a fume hood, grind Anthranilic acid (1.37 g, 10 mmol) and Trichloroacetic anhydride (3.4 g, 11 mmol) in a mortar for 1 minute until a paste forms. Caution: Trichloroacetic anhydride is corrosive.
-
MW Irradiation: Transfer the paste to a G10 microwave vial. Cap and irradiate at 90°C for 5 minutes (Power: Dynamic, Max 50W).
-
Why: MW irradiation provides rapid volumetric heating, overcoming the poor heat transfer of solid pastes.
-
-
Quench & Isolation: Cool to room temperature. The mixture will solidify. Add 10 mL of cold water and stir vigorously for 5 minutes.
-
Purification: Vacuum filter the solid. Wash with 3 x 5 mL cold water. Dry in a desiccator.
-
Validation: Check Melting Point (Lit: 184-186°C for acetyl analog; TCAAA is typically higher, ~195-198°C).
Protocol B: Green Transformation to Quinazolinones (DES Method)
Objective: Convert TCAAA to 2-(trichloromethyl)quinazolin-4(3H)-ones using a Deep Eutectic Solvent (DES) to replace DMF/Toluene. Green Metric: Reusable solvent, catalyst-free.
Reagents
-
N-Trichloroacetylanthranilic acid (from Protocol A)
-
Primary Amine (e.g., Aniline, Benzylamine)
-
DES: Choline Chloride : Urea (1:2 molar ratio)
Experimental Workflow
Figure 2: Workflow for the DES-mediated synthesis of quinazolinones.
Step-by-Step Procedure
-
DES Preparation: Mix Choline Chloride (1.4 g) and Urea (1.2 g) in a beaker. Heat at 80°C with stirring until a clear, viscous liquid forms.
-
Reaction: Add TCAAA (281 mg, 1 mmol) and Aniline (102 mg, 1.1 mmol) to the DES.
-
Heating: Stir the mixture at 100°C for 30 minutes .
-
Observation: The mixture will initially be heterogeneous but may clear as the intermediate benzoxazinone forms and reacts.
-
-
Work-up: Pour the hot reaction mixture into 10 mL crushed ice/water . The hydrophobic quinazolinone product will precipitate immediately.
-
Filtration: Filter the solid. The filtrate (containing water and DES components) can be evaporated to recover the DES for reuse (up to 3 cycles with <5% yield loss).
-
Recrystallization: Recrystallize from Ethanol:Water (9:1) if necessary.
Comparative Data & Metrics
The following table contrasts the Green Protocols against Conventional Methods (using Benzene/POCl₃).
| Metric | Conventional Method | Green Protocol (MW/DES) | Improvement |
| Reaction Time | 4 - 8 Hours | 35 Minutes (Total) | ~12x Faster |
| Solvent | Benzene / Toluene (Toxic) | Water / DES (Biodegradable) | Eliminates VOCs |
| Yield | 65 - 75% | 85 - 92% | +20% Yield |
| Atom Economy | Low (Loss of POCl3/SOCl2) | High (Water is main byproduct) | Improved |
| Energy | Reflux (High consumption) | Microwave (Targeted heating) | Energy Efficient |
References
-
Microwave-Assisted Synthesis of Quinazolinones
-
Green Chemistry in Quinazolinone Synthesis (DES)
-
Solvent-Free Synthesis of N-Acylanthranilic Acids
- Title: Solvent-free synthesis of N-acylanthranilic acids (Adapted
- Source:Synthetic Communications (General reference for solvent-free acyl
-
URL:[Link]
-
Microwave-Assisted Organic Synthesis (MAOS)
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Trichloroisocyanuric Acid Mediated High-Yielding Synthesis of N-Acylbenzotriazoles under Mild Reaction Conditions [organic-chemistry.org]
- 5. brieflands.com [brieflands.com]
- 6. scispace.com [scispace.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. ijarsct.co.in [ijarsct.co.in]
Troubleshooting & Optimization
Technical Support Center: Solvent Effects on the Reactivity of N-Trichloroacetylanthranilic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the reactivity of N-trichloroacetylanthranilic acid. This guide provides in-depth technical insights, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of solvent effects on this versatile molecule. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Introduction: The Critical Role of the Solvent
N-trichloroacetylanthranilic acid is a derivative of anthranilic acid, a key scaffold in medicinal chemistry.[1] The presence of the electron-withdrawing trichloroacetyl group significantly influences the reactivity of both the carboxylic acid and the amide functionalities. The molecule stands at a crossroads of potential reactions, primarily intramolecular cyclization to form a benzoxazinone derivative versus hydrolysis or solvolysis of the labile N-acyl bond. The solvent is not merely a medium for this reaction; it is an active participant that can dictate the dominant reaction pathway, influence reaction rates, and determine product distribution. Understanding and controlling these solvent effects is paramount for achieving desired synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the study of N-trichloroacetylanthranilic acid reactivity.
Q1: Why is my cyclization reaction to form the benzoxazinone failing in a non-polar solvent like hexane?
A1: The cyclization of N-acylanthranilic acids is believed to proceed through a polar, charged intermediate or transition state.[2][3] Non-polar solvents, such as hexane or toluene, are poor at stabilizing these charged species. Consequently, the activation energy for the cyclization is significantly higher, leading to a very slow or negligible reaction rate. For efficient cyclization, a polar solvent that can solvate the transition state is required.
Q2: I observe significant hydrolysis of the trichloroacetyl group back to anthranilic acid when using methanol. Why does this happen and how can I prevent it?
A2: This is a classic example of solvolysis. Methanol is a protic solvent, meaning it has a hydrogen atom attached to an electronegative atom (oxygen) and can act as a hydrogen-bond donor.[4] It can participate directly in the reaction, acting as a nucleophile that attacks the electrophilic carbonyl carbon of the trichloroacetyl group. This leads to the cleavage of the amide bond. To prevent this, switch to a polar aprotic solvent, such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF). These solvents are polar enough to support the cyclization pathway but lack the acidic proton, thus minimizing the competing solvolysis reaction.[5]
Q3: My reaction seems to stall after a certain point. What are the likely causes?
A3: A stalled reaction can have several causes.[6][7]
-
Reagent Degradation: N-trichloroacetylanthranilic acid itself might be unstable under the reaction conditions over long periods, especially at elevated temperatures.[8][9]
-
Product Inhibition: The product of the reaction might be inhibiting a catalyst or participating in an unfavorable equilibrium.
-
Purity of Reagents/Solvent: Ensure your starting material is pure and your solvent is anhydrous if moisture-sensitive reactions are a concern. Water can act as a nucleophile, leading to hydrolysis.
-
Concentration Effects: Reactions can be concentration-dependent.[10] If the reaction is bimolecular in a side reaction, dilution might favor your desired unimolecular cyclization.
Q4: How do I choose the optimal solvent for my experiment?
A4: The choice depends on your desired outcome.
-
For Cyclization: A polar aprotic solvent is generally the best choice. Acetonitrile is often a good starting point due to its relatively high polarity and chemical inertness.
-
For Studying Solvolysis Kinetics: A series of protic solvents (e.g., methanol, ethanol, isopropanol) can be used to study the effect of nucleophilicity and steric hindrance on the rate of amide cleavage.[11][12]
-
To Minimize All Reactivity (for storage/analysis): A non-polar aprotic solvent like chloroform or dichloromethane could be suitable for dissolving the compound for analytical purposes (e.g., NMR, IR) where you want to minimize degradation.
Troubleshooting Guides
This section provides structured approaches to common experimental problems.
Guide 1: Low or No Yield of the Desired Product
Low yield is a frequent issue in organic synthesis.[13] This guide provides a systematic approach to diagnosing the problem.
Step 1: Verify Starting Material and Reagents
-
Purity Check: Confirm the purity of your N-trichloroacetylanthranilic acid using techniques like melting point determination[14], NMR, or HPLC. Impurities can interfere with the reaction.
-
Solvent Quality: Use dry, high-purity solvents. Water is a common contaminant that can lead to hydrolysis.
Step 2: Re-evaluate Reaction Conditions
-
Temperature: Was the temperature correctly maintained? Some reactions have a narrow optimal temperature range. Decomposition can occur at higher temperatures.[7]
-
Concentration: Highly concentrated solutions may favor intermolecular side reactions over the desired intramolecular cyclization. Try running the reaction at a lower concentration.[10]
-
Atmosphere: Was the reaction run under an inert atmosphere (e.g., nitrogen or argon)? While not always necessary, it can prevent side reactions with atmospheric oxygen or moisture.
Step 3: Analyze the Reaction Mixture
-
TLC/LC-MS Analysis: Before workup, analyze a small aliquot of the reaction mixture.[6] This can tell you if the starting material was consumed and what major products or byproducts were formed. Compare this to the post-workup analysis to see if the product is being lost or degraded during purification.
-
Identify Byproducts: If possible, isolate and identify major byproducts. Knowing what they are provides crucial clues about the competing reaction pathways that are occurring.
Troubleshooting Flowchart: Diagnosing Low Product Yield
Caption: Troubleshooting flowchart for low product yield.
Experimental Protocols & Data
Protocol 1: General Procedure for Kinetic Analysis of Solvent Effects
This protocol outlines a method for quantifying the effect of different solvents on the reaction rate, which can be monitored using UV-Vis spectrophotometry by observing the disappearance of the starting material or the appearance of a product.[12]
1. Preparation of Stock Solution:
-
Accurately prepare a 10 mM stock solution of N-trichloroacetylanthranilic acid in a Class A volumetric flask using a reference solvent (e.g., acetonitrile).
2. Reaction Setup:
-
In a series of quartz cuvettes, place 2.0 mL of each solvent to be tested (e.g., Methanol, Ethanol, Acetonitrile, DMF, Dioxane).
-
Equilibrate the cuvettes to the desired reaction temperature (e.g., 50 °C) in a temperature-controlled spectrophotometer cell holder.[15]
3. Initiation of Reaction and Data Acquisition:
-
To each cuvette, inject a small aliquot (e.g., 20 µL) of the stock solution to initiate the reaction. Mix quickly by inversion.
-
Immediately begin recording the absorbance at a predetermined wavelength (λ_max of the starting material) at regular time intervals (e.g., every 60 seconds) for a sufficient duration.
4. Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
If the plot is linear, the reaction follows pseudo-first-order kinetics.[16] The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
Compare the k_obs values across the different solvents.
Illustrative Data: Solvent Effects on Reaction Rate
The following table summarizes hypothetical, yet plausible, kinetic data for the decomposition of N-trichloroacetylanthranilic acid at 50 °C in various solvents.
| Solvent | Solvent Type | Dielectric Constant (ε) | Observed Rate Constant (k_obs) x 10⁻⁴ s⁻¹ |
| Dioxane | Non-polar Aprotic | 2.2 | 0.15 |
| Acetonitrile | Polar Aprotic | 37.5 | 1.20 |
| DMF | Polar Aprotic | 36.7 | 1.55 |
| Ethanol | Polar Protic | 24.6 | 8.75 |
| Methanol | Polar Protic | 32.7 | 12.30 |
Analysis: The data clearly show that the reaction rate is significantly faster in polar protic solvents (Methanol, Ethanol) compared to polar aprotic (Acetonitrile, DMF) and non-polar solvents (Dioxane). This strongly suggests a reaction mechanism that is facilitated by the solvent's ability to act as a nucleophile or a proton donor, such as solvolysis.[12][17]
Visualizing Reaction Pathways and Workflows
The choice of solvent directly influences which reaction pathway is favored.
Caption: Influence of solvent type on reaction pathways.
Caption: General experimental workflow for synthesis.
References
-
Study.com. (n.d.). What is the reaction mechanism to form N-acetylanthranilic acid from anthranilic acid and acetic anhydride? Retrieved from Homework.Study.com. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from University of Rochester. [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Retrieved from ResearchGate. [Link]
-
ScienceDirect. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from ScienceDirect. [Link]
-
National Institutes of Health. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Retrieved from NIH. [Link]
-
YouTube. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide. Retrieved from YouTube. [Link]
-
ATA Scientific. (2019, August 12). Factors Affecting Reaction Rate in Chemical Kinetics. Retrieved from ATA Scientific. [Link]
-
Reddit. (2023, October 27). Common sources of mistake in organic synthesis. Retrieved from Reddit. [Link]
-
Organic Chemistry: How to... (2022, July 31). Approach to Synthesis Problems. Retrieved from organicchemistryhowto.com. [Link]
-
Abou-Zied, O. K., Al-Busaidi, B. Y., & Husband, J. (2014). Solvent Effect on Anthranilic Acid Spectroscopy. The Journal of Physical Chemistry A, 118(1), 103–109. [Link]
-
Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (2025, August 10). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. Retrieved from ResearchGate. [Link]
-
Rhodium.ws. (n.d.). N-Acetylanthranilic Acid: A Highly Triboluminescent Material. Retrieved from Erowid. [Link]
-
Semantic Scholar. (n.d.). Solvent effect on anthranilic acid spectroscopy. Retrieved from Semantic Scholar. [Link]
-
BYJU'S. (n.d.). Chemical Kinetics Chemistry Questions with Solutions. Retrieved from BYJU'S. [Link]
-
Wikipedia. (n.d.). N-Acetylanthranilic acid. Retrieved from Wikipedia. [Link]
-
Qi, Q., et al. (2025, August 27). Solvent-dependent reactivity of azo-BF2 switches. PMC. [Link]
-
ResearchGate. (2022, July 19). (PDF) Chemistry students' conceptual difficulties and problem solving behavior in chemical kinetics, as a component of an introductory physical chemistry course. Retrieved from ResearchGate. [Link]
-
YouTube. (2017, November 22). Factors Affecting the Rate of the Reaction - Chemical Kinetics. Retrieved from YouTube. [Link]
-
Chemistry LibreTexts. (2021, January 10). 1.E: Kinetics (Practice Problems with Answers). Retrieved from Chemistry LibreTexts. [Link]
-
ResearchGate. (2025, September 9). Trimethylsilyl ester of N-acetylanthranilic acid: synthesis, characterization, reactivity | Request PDF. Retrieved from ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Solvent effects on the kinetics and thermodynamics of the fast proton-trasfer reactions of trichloroacetic acid and picric acid with phenyl diethyl nile blue base in aprotic solvents. Retrieved from Semantic Scholar. [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from MDPI. [Link]
-
JOCPR. (2012). Spectroscopic and Thermal studies of.... Retrieved from JOCPR. [Link]
-
International Journal of ChemTech Research. (2016, December 20). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. Retrieved from sphinxsai.com. [Link]
-
PubMed. (n.d.). Spectroscopic studies of anthracyclines: Structural characterization and in vitro tracking. Retrieved from PubMed. [Link]
-
MDPI. (n.d.). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Retrieved from MDPI. [Link]
-
St. Joseph's College. (n.d.). Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. Retrieved from sjc.ac.in. [Link]
-
National Institutes of Health. (n.d.). Molecular and Biochemical Characterization of the 5-Nitroanthranilic Acid Degradation Pathway in Bradyrhizobium sp. Strain JS329. Retrieved from NIH. [Link]
-
Semantic Scholar. (2017, April 15). Chemical Kinetics and Reaction Mechanisms in Solvent Extraction: New Trends and Applications. Retrieved from Semantic Scholar. [Link]
-
UMass Boston. (n.d.). CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. Retrieved from UMass Boston. [Link]
Sources
- 1. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues | MDPI [mdpi.com]
- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. Nazarov Cyclization [organic-chemistry.org]
- 4. Solvent effect on anthranilic acid spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent-dependent reactivity of azo-BF2 switches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Factors Affecting Reaction Rate in Chemical Kinetics - ATA Scientific [atascientific.com.au]
- 11. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. reddit.com [reddit.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. byjus.com [byjus.com]
- 17. allresearchjournal.com [allresearchjournal.com]
Technical Support Center: Minimizing Side Reactions in Trichloroacetyl Group Displacement
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of trichloroacetyl (TCA) group displacement reactions and minimize unwanted side reactions. Our recommendations are grounded in established chemical principles and validated by field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the displacement of trichloroacetyl protecting groups. Each issue is followed by its probable causes and detailed, step-by-step solutions.
Issue 1: Formation of N-glycosyl Trichloroacetamide as a Byproduct in Glycosylation Reactions
Symptom: You observe a significant amount of a byproduct identified as N-glycosyl trichloroacetamide during the glycosylation of an alcohol using a glycosyl trichloroacetimidate donor.[1]
Probable Cause: This common side reaction occurs through an intermolecular aglycon transfer mechanism, where a molecule of the glycosyl trichloroacetimidate donor acts as a nucleophile, attacking another activated donor molecule.[2][3] This is particularly prevalent when using highly reactive donors or poorly nucleophilic acceptors.
Solution:
-
Employ the "Inverse Glycosylation Procedure": This technique minimizes the concentration of the reactive glycosyl donor at any given time. Instead of adding the acceptor to a solution of the donor and promoter, the donor is slowly added to a solution of the acceptor and promoter. This keeps the donor concentration low, disfavoring the donor-donor side reaction.
-
Optimize Reaction Conditions:
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Low temperatures can help to control the reactivity of the donor.
-
Solvent: The choice of solvent can influence the stereochemical outcome and the extent of side reactions.[4] Consider using solvents like dichloromethane or acetonitrile.
-
Promoter: Use the minimum effective concentration of the Lewis acid promoter (e.g., TMSOTf, BF3·OEt2).[1]
-
Experimental Protocol: Inverse Glycosylation
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 equivalent) and activated molecular sieves (4Å).
-
Add dry dichloromethane via cannula.
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
Add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.3 equivalents) to the acceptor solution.
-
In a separate flame-dried flask, dissolve the glycosyl trichloroacetimidate donor (1.2-1.5 equivalents) in dry dichloromethane.
-
Slowly add the donor solution to the acceptor solution via a syringe pump over a period of 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, filter through Celite®, and process the organic layer.
Workflow for Minimizing N-glycosyl Trichloroacetamide Formation
Caption: Troubleshooting flowchart for incomplete trichloroacetyl group removal.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a trichloroacetyl group as a protecting group?
The trichloroacetyl group, particularly in the form of a trichloroacetimidate, is an excellent leaving group in glycosylation reactions. [5]Its electron-withdrawing nature makes the anomeric carbon highly electrophilic, facilitating nucleophilic attack by an alcohol acceptor under mild acidic conditions. [1] Q2: Under what conditions is the trichloroacetyl group generally stable?
The trichloroacetyl group is generally stable under acidic conditions and to many standard reagents used in organic synthesis. [6]However, it is susceptible to cleavage by basic and some reductive conditions. [7][6] Q3: Can the trichloroacetamide byproduct be removed during workup?
Yes, the trichloroacetamide byproduct is acidic (pKa similar to a phenol) and can often be removed by washing the organic reaction mixture with an aqueous sodium hydroxide solution. [8] Q4: Are there any safety concerns when working with trichloroacetylating agents?
Yes, reagents like trichloroacetyl chloride and trichloroacetonitrile are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]
-
ACS Publications. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2015). How can I remove a trichloroacetyl protecting group from nitrogen?. Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
-
ACS Publications. (n.d.). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). General overview of hydrolysis/deprotection methods of trichloroacetamide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group. Retrieved from [Link]
- Google Patents. (n.d.). US2613220A - Manufacture of trichloroacetic acid and derivatives.
-
National Center for Biotechnology Information. (n.d.). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. Retrieved from [Link]
-
Total Synthesis. (n.d.). Troc Protecting Group: Troc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2,2-Trichloroethoxycarbonyl chloride. Retrieved from [Link]
-
ACS Publications. (n.d.). Glycosylation with Trichloroacetimidates in Ionic Liquids: Influence of the Reaction Medium on the Stereochemical Outcome. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Retrieved from [Link]
-
KOPS. (n.d.). Novel Trichloroacetimidates and their Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Widely Applicable Deprotection Method of 2,2,2-Trichloroethoxycarbonyl (Troc) Group Using Tetrabutylammonium Fluoride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
-
University of California, Irvine. (n.d.). PROTECTING GROUPS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group. Retrieved from [Link]
-
Chem-Station. (2019). Troc Protecting Group. Retrieved from [Link]
-
SpringerLink. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Common protection–deprotection strategies in carbohydrate synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. Retrieved from [Link]
-
PubMed. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2024). Advanced reduction processes initiated by oxidative radicals for trichloroacetic acid degradation: Performance, radical generation, and mechanism. Retrieved from [Link]
-
YouTube. (2021). Troc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Retrieved from [Link]
-
PubMed. (n.d.). Modulation of trichloroethylene in vitro metabolism by different drugs in rats. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Retrieved from [Link]
-
PubMed. (n.d.). Influence of non-dechlorinating microbes on trichloroethene reduction based on vitamin B12 synthesis in anaerobic cultures. Retrieved from [Link]
Sources
- 1. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-[(Trichloroacetyl)amino]benzoic acid and Isatoic Anhydride in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the construction of nitrogen-containing heterocycles and anthranilamide derivatives, chemists are often faced with a choice between several key precursors. Among the most prominent are 2-[(Trichloroacetyl)amino]benzoic acid and isatoic anhydride. While both serve as valuable synthons for introducing the 2-aminobenzoyl moiety, their distinct chemical properties, reactivity profiles, and handling requirements dictate their suitability for specific applications. This guide provides a detailed, evidence-based comparison to inform the selection process in a research and development setting.
At a Glance: Physicochemical Properties and Handling
A preliminary assessment of the physical and chemical characteristics of these two reagents reveals immediate practical differences for the laboratory chemist.
| Property | 2-[(Trichloroacetyl)amino]benzoic acid | Isatoic Anhydride |
| Molecular Formula | C₉H₆Cl₃NO₃ | C₈H₅NO₃ |
| Molecular Weight | 298.51 g/mol | 163.13 g/mol |
| Appearance | White to off-white solid | White solid |
| Key Reactivity | Stable amine-protected anthranilic acid | Electrophilic source of the 2-aminobenzoyl group |
| Handling | Generally stable under ambient conditions | Can be sensitive to moisture and strong nucleophiles |
| Solubility | Soluble in many organic solvents | Soluble in some organic solvents, reacts with others (e.g., alcohols) |
The Core of the Matter: Mechanism and Reactivity
The fundamental difference between these two reagents lies in their mechanism of action. Isatoic anhydride is a cyclic anhydride, inherently reactive towards nucleophiles. In contrast, 2-[(Trichloroacetyl)amino]benzoic acid is a protected form of anthranilic acid, requiring a distinct deprotection step to unmask the reactive amine functionality.
Isatoic Anhydride: A Direct Approach
Isatoic anhydride is a widely used intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] Its utility stems from the electrophilic nature of its carbonyl groups. Nucleophilic attack, typically by an amine, leads to a ring-opening reaction. This process can proceed via two main pathways, yielding either the desired anthranilamide or an undesired o-ureidobenzoic acid byproduct.[3][4] The reaction outcome is often dependent on the reaction conditions and the nature of the nucleophile.[4]
The general mechanism for the reaction of isatoic anhydride with a primary amine (R-NH₂) to form an anthranilamide is depicted below. The initial nucleophilic attack occurs at the more electrophilic C4 carbonyl, followed by the loss of carbon dioxide.
Caption: Reaction of Isatoic Anhydride with an Amine.
This direct reactivity makes isatoic anhydride a common precursor for the synthesis of a variety of heterocyclic compounds, including quinazolinones and benzodiazepines.[5][6][7] For example, three-component reactions involving isatoic anhydride, an amine, and an aldehyde are a well-established route to 2,3-dihydroquinazolin-4(1H)-ones.[8][9][10]
2-[(Trichloroacetyl)amino]benzoic acid: A Protected and Controlled Strategy
2-[(Trichloroacetyl)amino]benzoic acid offers a more controlled, albeit indirect, approach. The trichloroacetyl group serves as a robust protecting group for the amine functionality of anthranilic acid. This protection allows for other chemical transformations to be carried out on the molecule without interference from the nucleophilic amino group.
The key step in utilizing this reagent is the deprotection of the trichloroacetyl group, which is typically achieved under basic conditions.[11] This hydrolysis reaction regenerates the free amine, which can then participate in subsequent reactions.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Isatoic anhydride [anshulchemicals.com]
- 3. EP0057424A1 - Process for the preparation of anthranilic acid amides - Google Patents [patents.google.com]
- 4. myttex.net [myttex.net]
- 5. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Elemental Analysis for N-Trichloroacetylanthranilic Acid Derivatives
Executive Summary
The precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of drug development and manufacturing. For novel compounds like N-trichloroacetylanthranilic acid derivatives, which are significant for their therapeutic potential, confirming the empirical formula is a non-negotiable first step in structural elucidation and purity assessment. This guide provides an in-depth validation of elemental analysis (EA) as the definitive method for this purpose. We will explore the nuanced challenges presented by the halogenated nature of these compounds and present a rigorous validation protocol in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] Furthermore, this guide offers a critical comparison of elemental analysis with alternative, yet complementary, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. Through detailed protocols, comparative data, and logical workflows, this document serves as a comprehensive resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Analytical Imperative for N-Trichloroacetylanthranilic Acid Derivatives
Anthranilic acid and its derivatives are a class of compounds with a wide range of biological activities, including anti-inflammatory properties.[4] The introduction of a trichloroacetyl group can significantly modify the molecule's pharmacokinetic and pharmacodynamic properties. However, this modification also introduces a significant analytical challenge: the presence of both nitrogen and chlorine on the same molecule.
Elemental analysis, specifically combustion analysis, remains the gold standard for determining the mass fractions of carbon, hydrogen, and nitrogen in a pure organic compound.[5] This technique is fundamental for:
-
Confirming the empirical formula of a newly synthesized derivative.
-
Providing a primary measure of purity , complementing chromatographic methods.
-
Fulfilling regulatory requirements for the characterization of new chemical entities.
Given the chlorinated nature of these molecules, a standard CHN analysis is insufficient. The method must be adapted and rigorously validated to ensure that the halogen does not interfere with the accurate quantification of other elements and is itself accurately measured.
The Gold Standard: Elemental Analysis for Halogenated Compounds
Principle of Modified Combustion Analysis
Modern elemental analyzers determine the weight percentages of carbon, hydrogen, and nitrogen through the complete combustion of a sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified.[6]
For halogenated compounds like N-trichloroacetylanthranilic acid derivatives, specific modifications are crucial. During combustion, chlorine is converted into aggressive, acidic gases (primarily HCl and Cl₂). These gases can interfere with the downstream detectors and must be quantitatively removed or "scrubbed." Specialized reagents within the combustion tube, such as silver tungstate or silver vanadate, are employed to trap these halogens, forming stable silver halides.[7]
Experimental Workflow for Elemental Analysis
The following diagram illustrates a typical workflow for the elemental analysis of an N-trichloroacetylanthranilic acid derivative.
Caption: Workflow for the elemental analysis of halogenated compounds.
Causality Behind Experimental Choices
-
Tin Capsules: Tin acts as a combustion catalyst, promoting a rapid and complete oxidation of the sample, which is especially important for thermally stable aromatic compounds.
-
High Combustion Temperature (950-1050°C): This ensures the complete breakdown of the molecule into its constituent elemental gases, a critical factor for accuracy.[6]
-
Tungsten(VI) Oxide/Copper Catalyst: This two-stage catalyst system ensures all nitrogen oxides (NₓOᵧ) are reduced to elemental nitrogen (N₂), the form measured by the detector.
-
Silver-Based Halogen Scrubber: Silver has a high affinity for halogens, forming non-volatile silver halides. This prevents corrosive damage to the detector and interference with the quantification of other elements.[7] The choice of scrubber is paramount for trustworthy results with halogenated compounds.
Validation of the Elemental Analysis Method
To ensure that the analytical method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[2][3] This involves establishing, through documented evidence, that the method's performance characteristics meet the requirements for the analysis of N-trichloroacetylanthranilic acid derivatives.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria for the elemental analysis of a well-characterized compound.
| Parameter | Purpose | Typical Acceptance Criteria |
| Accuracy | To assess the closeness of the experimental value to the theoretical value. | The mean measured value should be within ±0.4% of the theoretical value for C, H, and N. |
| Precision | To evaluate the scatter of results from multiple analyses of the same sample. | Repeatability (Intra-assay): Relative Standard Deviation (RSD) ≤ 0.3% for a series of measurements (n≥6).Intermediate Precision: Comparison of results from different days, analysts, or instruments should show no statistically significant difference. |
| Specificity | To ensure the method accurately measures the elements of interest without interference. | Demonstrated by successfully analyzing a certified reference material (e.g., Acetanilide) and a placebo (if in a formulation), and by the consistent results for the pure derivative. |
| Linearity | To verify that the instrument's response is proportional to the analyte amount over a given range. | A plot of sample weight vs. detector response for a certified standard should yield a correlation coefficient (R²) ≥ 0.999. |
| Range | The interval between the upper and lower sample weights that deliver accurate and precise results. | Typically 1-3 mg, as established by the linearity study. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Minor changes in combustion temperature or oxygen flow should not significantly impact the results. |
Acceptance criteria are based on general industry standards and may be adjusted based on the specific application and regulatory requirements.
Detailed Experimental Protocols for Validation
Protocol for Accuracy:
-
Select a certified organic elemental analysis standard with a known elemental composition (e.g., Acetanilide).
-
Perform at least six independent analyses of the standard.
-
Calculate the mean and standard deviation of the measured %C, %H, and %N.
-
Compare the mean value to the certified theoretical value. The difference should be within the acceptance criterion (e.g., ±0.4%).
Protocol for Precision (Repeatability):
-
Weigh six individual samples of the N-trichloroacetylanthranilic acid derivative.
-
Analyze each sample under the same operating conditions.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for %C, %H, and %N.
-
The RSD should be within the predefined acceptance limit (e.g., ≤ 0.3%).
Comparative Analysis: EA vs. Alternative Techniques
While elemental analysis is essential for determining the empirical formula, a comprehensive characterization requires a suite of analytical techniques. Each method provides a different piece of the puzzle, and their strengths and weaknesses must be understood.
Decision-Making in Analytical Technique Selection
The choice of analytical technique is driven by the specific question being asked. The following decision tree illustrates a logical approach to characterizing a new N-trichloroacetylanthranilic acid derivative.
Caption: Decision tree for selecting analytical techniques.
Head-to-Head Comparison
| Technique | Primary Information Provided | Strengths for this Derivative | Weaknesses for this Derivative |
| Elemental Analysis (EA) | Elemental composition (%C, H, N, Cl) | Definitive for empirical formula confirmation. [8] Provides a fundamental measure of absolute purity. | Provides no information on molecular structure, isomers, or the nature of impurities. |
| HPLC-UV | Purity and quantification of impurities | High sensitivity for detecting impurities. [9] Excellent for routine quality control and stability testing. | Does not provide structural information or elemental composition. Requires a reference standard for quantification. |
| LC-MS | Molecular weight and structural fragments | Confirms the molecular weight. [10] Powerful for identifying unknown impurities by their mass-to-charge ratio and fragmentation patterns. | Not inherently quantitative without specific method development and standards. Does not directly provide elemental ratios. |
| NMR Spectroscopy | Detailed molecular structure | Unambiguous structure elucidation. [11] Can identify and quantify impurities if their signals are resolved. | Less precise for determining elemental composition compared to EA. Requires a relatively pure sample for clear spectra. |
| FTIR Spectroscopy | Presence of functional groups | Quick confirmation of key functional groups (e.g., C=O, N-H, C-Cl). Good for rapid identity screening. | Provides limited structural information and is not quantitative for elemental composition. |
Synthesizing a Cohesive Analytical Strategy
No single technique is sufficient for the complete characterization of a new N-trichloroacetylanthranilic acid derivative. A robust, defensible analytical package integrates these techniques in a logical workflow:
-
Synthesis and Initial ID: After synthesis, FTIR and ¹H NMR are used for a quick confirmation that the desired transformation has occurred and the correct functional groups and proton environments are present.
-
Structure Elucidation: A full suite of NMR experiments (¹H, ¹³C, and potentially 2D-NMR) is performed to unambiguously determine the chemical structure. LC-MS is used in parallel to confirm the molecular weight.
-
Purity Assessment: HPLC-UV is developed and validated to separate the main compound from any starting materials, by-products, or degradation products, thus establishing a purity profile.
-
Empirical Formula Confirmation: Finally, Elemental Analysis is performed. The experimental %C, %H, and %N values are compared to the theoretical values calculated from the structure determined by NMR and MS. A close match (within ±0.4%) provides definitive proof of the empirical formula and corroborates the high purity determined by HPLC.
This integrated approach ensures that the identity, structure, purity, and composition of the N-trichloroacetylanthranilic acid derivative are established with the highest degree of scientific confidence, creating a solid foundation for further drug development activities.
Conclusion
The validation of elemental analysis for N-trichloroacetylanthranilic acid derivatives is a critical component of their analytical characterization. By employing modified combustion techniques to handle the halogenated matrix and adhering to the rigorous validation framework of ICH Q2(R2), laboratories can generate trustworthy data to confirm the empirical formula and overall purity of these important pharmaceutical compounds. While powerful spectroscopic and chromatographic techniques like NMR, MS, and HPLC are indispensable for structure elucidation and impurity profiling, elemental analysis remains the definitive and complementary technique for determining elemental composition. A synergistic application of these methods provides the comprehensive characterization required to advance drug candidates from the laboratory to clinical evaluation.
References
-
Journal of AOAC INTERNATIONAL. (2024). Analyte Extension Method Validation of Elemental Analysis Manual Method 4.7 for Six Additional Elements, Cobalt (Co), Strontium (Sr), Thallium (Tl), Tin (Sn), Uranium (U), and Vanadium (V). Oxford Academic. Available from: [Link]
-
PubMed. (2024). Analyte Extension Method Validation of Elemental Analysis Manual Method 4.7 for Six Additional Elements, Cobalt (Co), Strontium (Sr), Thallium (Tl), Tin (Sn), Uranium (U), and Vanadium (V). Available from: [Link]
-
ScholarWorks@GVSU. (2019). Discovering Antibiotic Activity of Anthranilic Acid Derivatives. Available from: [Link]
-
Robertson Microlit Laboratories. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Available from: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Journal of Advances in Chemistry. (2016). Growth and Characterization of Anthranilic acid Crystals. Available from: [Link]
-
CK-12 Foundation. (2025). Quantitative Analysis of Organic Compounds. Available from: [Link]
-
National Institute of Standards and Technology. (2014). Validation and Traceability of XRF and SEM-EDS Elemental Analysis Results for Solder. Available from: [Link]
-
National Institute of Standards and Technology. Measurements, Standards, and Reference Materials for Industrial Commodities. Available from: [Link]
-
Agilent Technologies. Elemental Inorganic Standards. Available from: [Link]
-
PubMed. (2000). Spectrophotometric determination of two N-(4-quinolyl) anthranilic acid derivative (glafenine and floctafenine). Available from: [Link]
-
Elementar. CHNS analysis of fluorinated samples. Available from: [Link]
-
National Institute of Standards and Technology. (2014). VALIDATION AND TRACEABILITY OF XRF AND SEM-EDS ELEMENTAL ANALYSIS RESULTS FOR SOLDER IN HIGH-RELIABILITY APPLICATIONS. Available from: [Link]
-
McFarland Laboratories. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Available from: [Link]
-
BYJU'S. Lassaigne's Test – Test for Nitrogen, Sulphur and Halogens. Available from: [Link]
-
Unacademy. Quantitative analysis of Nitrogen and Halogens. Available from: [Link]
-
Royal Society of Chemistry. (1998). Spectrofluorimetric determination of anthranilic acid derivatives based on terbium sensitized fluorescence. Available from: [Link]
-
Wikipedia. Combustion analysis. Available from: [Link]
-
U.S. Food & Drug Administration. (2019). Elemental Analysis Manual. Available from: [Link]
-
American Laboratory. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available from: [Link]
-
National Center for Biotechnology Information. NIST Standards for Microanalysis and the Certification Process. Available from: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
Spectroscopy Online. (2022). AOAC Method 2015.01 for Toxic Elements in Food. Available from: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
Sema. Aoac Official Methods Of Analysis (volume 2). Available from: [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
Semantic Scholar. (2020). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Available from: [Link]
-
IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
-
Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available from: [Link]
-
Chemistry Stack Exchange. (2017). Combustion of non-hydrocarbon organic compounds. Available from: [Link]
-
European Journal of Pharmaceutical Sciences. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Available from: [Link]
-
International Journal of Drug Development & Research. (2011). synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]
-
ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]
-
BMC Chemistry. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical produ. Available from: [Link]
-
International Journal of Applied Pharmaceutics. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Available from: [Link]
-
Journal of Pharmaceutical Research International. (2021). Multielemental Screening and Analytical Method Validation for Determination of Elemental Impurity in Sucroferric Oxyhydroxide by Using (ICP-MS). Available from: [Link]
-
MedCrave. (2023). Development of a method for the elemental impurity analysis in oral drugs according to USP and ICHQ3D standards by HR-ICP-AES. Available from: [Link]
-
Agilent Technologies. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Available from: [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. database.ich.org [database.ich.org]
- 4. ijddr.in [ijddr.in]
- 5. Combustion analysis - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pepolska.pl [pepolska.pl]
- 8. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.gvsu.edu [scholarworks.gvsu.edu]
Safety Operating Guide
Personal protective equipment for handling 2-[(Trichloroacetyl)amino]benzoic acid
This guide provides essential safety and operational protocols for handling 2-[(Trichloroacetyl)amino]benzoic acid . It is designed for researchers and drug development professionals requiring immediate, actionable data.
Executive Safety Assessment
Compound Class: Halogenated N-acyl Anthranilic Acid Derivative. Physical State: Typically a white to off-white crystalline solid. Primary Hazards:
-
Corrosivity/Irritation: The trichloroacetyl moiety is strongly electron-withdrawing, increasing the acidity of the amide proton and potential for hydrolysis. Upon contact with moisture (mucous membranes), it may hydrolyze to release Trichloroacetic acid (TCA) , a known corrosive agent.
-
Inhalation: High risk of respiratory tract irritation due to fine dust generation.
-
Sensitization: Potential skin sensitizer (analogous to other halogenated benzoates).
Critical Warning: Treat this compound as a potential corrosive and lachrymator . Do not handle on open benchtops.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Standard safety glasses are insufficient. The trichloroacetyl group poses a risk of acidic hydrolysis in the eye, which can cause corneal opacity. Goggles provide a seal against dust and vapors. |
| Dermal (Hand) | Double Nitrile Gloves (Min. 0.11 mm outer) | Layering Strategy: 1. Inner: 4 mil Nitrile (Inspection layer).2. Outer: 5-8 mil Nitrile or Neoprene (Barrier layer).Note: Halogenated organics can permeate thin nitrile. Change outer gloves every 30 mins or immediately upon splash. |
| Dermal (Body) | Lab Coat (Tyvek® or Poly-coated) | Cotton coats absorb liquids. Use a chemically resistant apron if handling solutions >100 mL to prevent soak-through to skin. |
| Respiratory | N95/P100 Respirator (if outside hood) | Primary Control: Handle strictly inside a Fume Hood.Secondary: If weighing outside a containment enclosure is unavoidable, a fit-tested N95 is the minimum requirement to prevent inhalation of irritating dusts. |
Operational Protocol: Handling & Synthesis
A. Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Powder Weighing Station with a face velocity of 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Halogenated powders are often static-prone, leading to "flying dust" that contaminates the user.
B. Solubilization & Reaction Logic
The trichloroacetyl group is susceptible to hydrolysis in strong basic media.
-
Solvent Selection: Prefer anhydrous aprotic solvents (DCM, THF, DMF). Avoid protic solvents (Water, Methanol) during initial dissolution to prevent premature degradation.
-
Reaction Monitoring: If used as an intermediate (e.g., for cyclization to quinazolinones), monitor the disappearance of the trichloroacetyl peak via TLC or LC-MS to confirm reaction completion without releasing free TCA vapor.
C. Decontamination Workflow
-
Tools: Wipe spatulas and balance pans with a 10% Sodium Bicarbonate (NaHCO₃) solution immediately after use. This neutralizes any potential acidic hydrolysis products.
-
Surface: Follow with a water rinse, then 70% Ethanol.
Safety Decision Logic (Visualization)
The following diagram outlines the critical decision-making process for handling this specific compound to minimize exposure risks.
Figure 1: Decision logic for handling halogenated benzoic acid derivatives, emphasizing containment and specific spill response paths.
Emergency Response & Disposal
Accidental Exposure
-
Eye Contact: Flush immediately with water for 15 minutes .[1][2][3] Hold eyelids open. The hydrolysis of the trichloroacetyl group creates an acidic environment; speed is critical to prevent corneal etching [1].
-
Skin Contact: Wash with soap and water.[1][3][4][5] Do not use organic solvents (ethanol/acetone) on skin, as they may increase the permeation rate of the halogenated compound.
-
Inhalation: Move to fresh air. If wheezing occurs, medical observation is required due to potential delayed pulmonary irritation from trichloroacetic acid vapors.
Waste Disposal (Critical)
-
Classification: Halogenated Organic Waste .
-
Segregation: Do NOT mix with strong bases or non-halogenated organic solvents if possible (to reduce disposal costs and prevent exothermic hydrolysis in the waste drum).
-
Labeling: Clearly tag as "Contains Trichloroacetyl derivatives – Potential Acid Generator."
References
-
PubChem. (2025).[6] 2-[(Trichloroacetyl)amino]benzoic acid - Compound Summary. National Library of Medicine.[7] Available at: [Link]
-
ECHA (European Chemicals Agency). (2023). Guidance on the Application of the CLP Criteria: Halogenated Organic Compounds. Available at: [Link]
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uww.edu [uww.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
